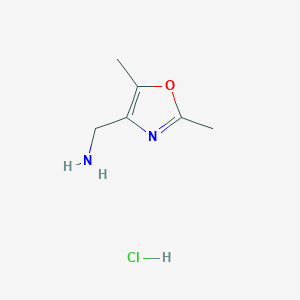
2-Aminobenzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 2-aminobenzonitrile est un composé organique de formule moléculaire C7H7ClN2. Il s'agit d'un dérivé du benzonitrile, où un groupe amino est attaché au cycle benzénique en position ortho par rapport au groupe nitrile. Ce composé est couramment utilisé en synthèse organique et possède diverses applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le chlorhydrate de 2-aminobenzonitrile peut être synthétisé selon plusieurs méthodes. Une méthode courante implique la réduction du 2-nitrobenzonitrile en milieu acide chlorhydrique. Le processus de réduction utilise généralement un agent réducteur tel que la poudre de fer ou le chlorure d'étain(II), suivi de la neutralisation de l'excès d'acide chlorhydrique .
Méthodes de production industrielle
Dans les milieux industriels, la production de chlorhydrate de 2-aminobenzonitrile implique souvent l'hydrogénation catalytique du 2-nitrobenzonitrile. Cette méthode est préférée en raison de son efficacité et de sa capacité d'adaptation. La réaction est effectuée sous des conditions de température et de pression contrôlées afin d'assurer un rendement élevé et une pureté du produit .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 2-aminobenzonitrile subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les quinazolinones correspondantes.
Réduction : Le composé peut être réduit pour former la 2-aminobenzylamine.
Substitution : Il peut subir des réactions de substitution nucléophile pour former divers dérivés.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène sont couramment utilisés.
Réduction : Des agents réducteurs comme la poudre de fer ou le chlorure d'étain(II) en présence d'acide chlorhydrique.
Substitution : Des nucléophiles tels que des amines ou des alcools peuvent être utilisés en conditions basiques ou acides.
Principaux produits formés
Oxydation : Quinazolinones
Réduction : 2-Aminobenzylamine
Substitution : Divers dérivés de benzonitrile substitués
Applications De Recherche Scientifique
Le chlorhydrate de 2-aminobenzonitrile a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Le composé est utilisé dans l'étude des inhibiteurs enzymatiques et comme précurseur pour la synthèse de molécules biologiquement actives.
Médecine : Il est impliqué dans le développement de médicaments ciblant des enzymes et des récepteurs spécifiques.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 2-aminobenzonitrile implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans la synthèse des quinazolinones, le composé réagit avec le dioxyde de carbone pour former le produit souhaité. Le mécanisme réactionnel implique généralement la formation d'un complexe intermédiaire, qui subit ensuite une cyclisation pour donner le produit final .
Mécanisme D'action
The mechanism of action of 2-aminobenzonitrile hydrochloride involves its interaction with specific molecular targets. For example, in the synthesis of quinazolinones, the compound reacts with carbon dioxide to form the desired product. The reaction mechanism typically involves the formation of an intermediate complex, which then undergoes cyclization to yield the final product .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Nitrobenzonitrile : Un précurseur dans la synthèse du chlorhydrate de 2-aminobenzonitrile.
2-Aminobenzylamine : Un produit de réduction du chlorhydrate de 2-aminobenzonitrile.
Quinazolinones : Produits d'oxydation du chlorhydrate de 2-aminobenzonitrile.
Unicité
Le chlorhydrate de 2-aminobenzonitrile est unique en raison de sa réactivité polyvalente et de son large éventail d'applications. Sa capacité à subir diverses transformations chimiques en fait un composé précieux en synthèse organique et en recherche scientifique .
Propriétés
Numéro CAS |
6944-57-6 |
|---|---|
Formule moléculaire |
C7H7ClN2 |
Poids moléculaire |
154.60 g/mol |
Nom IUPAC |
2-aminobenzonitrile;hydrochloride |
InChI |
InChI=1S/C7H6N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4H,9H2;1H |
Clé InChI |
PKJKEAPSCKXNEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)



![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine](/img/structure/B11920355.png)

![1,3-Diazaspiro[4.5]dec-1-en-4-one](/img/structure/B11920363.png)
![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Fluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B11920375.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine](/img/structure/B11920377.png)



